![molecular formula C16H14N2OS B234741 N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide is not fully understood. However, studies have shown that N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and the inhibition of COX-2 activity by N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide is its relatively low toxicity, which makes it a potential candidate for the development of new therapeutics. However, the limited solubility of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide in water can be a limitation for its use in lab experiments. Additionally, the mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
Future research on N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide should focus on elucidating its mechanism of action and identifying potential therapeutic applications. Studies should also focus on optimizing the synthesis method of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide to improve its yield and solubility. Additionally, the development of new derivatives of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide with improved properties should be explored. Finally, the potential use of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide in combination with other therapeutics should be investigated to enhance its efficacy.
In conclusion, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide have been discussed in this paper. Further research on N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide involves the condensation of 2-aminobenzothiazole with p-chlorobenzyl chloride followed by the reaction with acetic anhydride. The final product is obtained through purification with a yield of approximately 60%.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. Studies have shown that N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide possesses anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide has also been shown to possess anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer.
Propriétés
Nom du produit |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C16H14N2OS |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-11(19)17-13-8-6-12(7-9-13)10-16-18-14-4-2-3-5-15(14)20-16/h2-9H,10H2,1H3,(H,17,19) |
Clé InChI |
OSADAWOWYCSGTF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



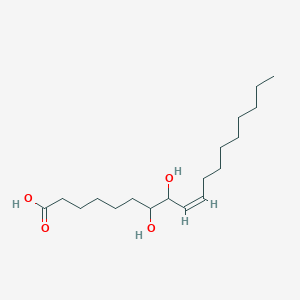
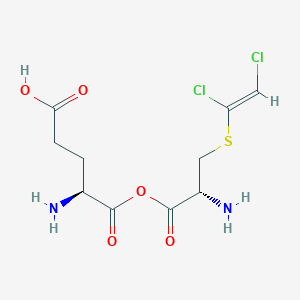
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
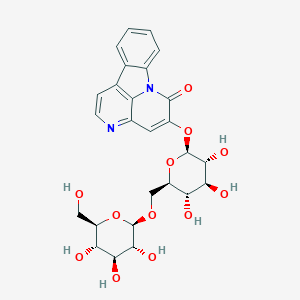
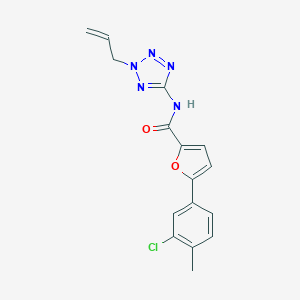
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)

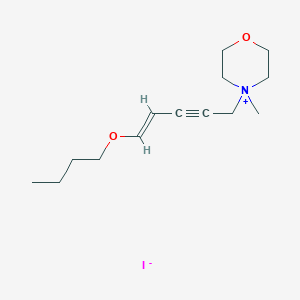
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)
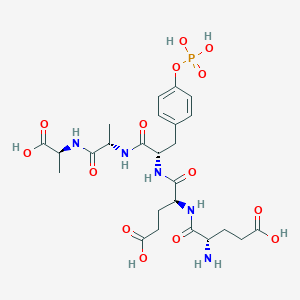
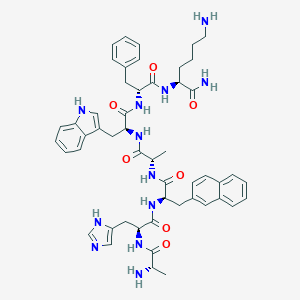
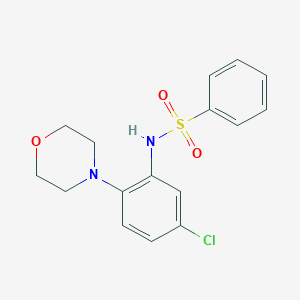
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)